CV 3611

Description

Historical Context of Initial Identification and Academic Interest in CV 3611 as a Lipophilic Ascorbic Acid Derivative

This compound, also known as 2-O-octadecylascorbic acid, was identified as part of research into synthesizing novel 2-O-alkylascorbic acids to evaluate their activity as scavengers of active oxygen species. nih.gov This early work aimed to explore how modifications to the ascorbic acid structure, particularly the addition of alkyl chains, affected their biological and pharmacological properties. nih.gov Academic interest in CV 2611 stemmed from the observation that introducing longer alkyl chains at the 2-hydroxyl group of ascorbic acid appeared beneficial for enhancing certain biological activities. nih.gov The synthesis and evaluation of a series of these derivatives led to the identification of 2-O-octadecylascorbic acid (CV-3611) as one of the most potent compounds in inhibiting lipid peroxidation in rat brain homogenates and alleviating effects in ischemia-reperfusion models. nih.gov This initial research highlighted this compound as a promising compound due to its enhanced properties compared to ascorbic acid itself, likely attributable to its increased lipophilicity conferred by the octadecyl chain. nih.gov

Significance of this compound as a Research Probe in Mechanistic Studies

This compound's significance as a research probe lies in its ability to act as a free radical scavenger with improved characteristics compared to ascorbic acid, making it valuable for investigating the role of oxygen-derived free radicals in various pathological processes. Its lipophilic nature, a result of the octadecyl group, is thought to facilitate its passage through cell membranes and potentially influence its distribution and retention in tissues, such as pancreatic tissue, which is relevant in studies of conditions like acute pancreatitis. nih.gov Research using this compound has explored its protective effects in models of retinal ischemic injury and its ability to ameliorate glutamate-induced cytotoxicity in cell lines, suggesting its utility in studying mechanisms of cellular damage involving oxidative stress and excitotoxicity. researchgate.net By employing this compound, researchers can investigate the contribution of free radicals to disease development and evaluate the potential of lipophilic antioxidants to mitigate such damage, providing insights into underlying mechanisms. nih.govresearchgate.net Although a study on adriamycin-induced proteinuria in a rat model indicated that single administration of CV-3611 did not reduce proteinuria, this finding, when compared to the effects of compounds with multiple inhibitory functions, still contributes to mechanistic understanding by highlighting the complexity of pathways involved and the potential need for multi-targeted approaches in certain conditions. nih.gov

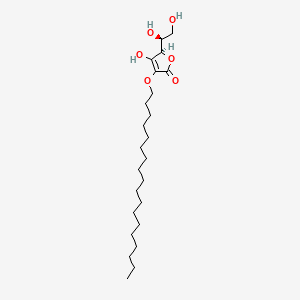

Structure

2D Structure

Properties

Molecular Formula |

C24H44O6 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22+/m0/s1 |

InChI Key |

OIRQROBVKNWIIW-RBBKRZOGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)[C@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Studies of Cv 3611

Research on the Synthesis of 2-O-Alkylascorbic Acids

The synthesis of 2-O-alkylascorbic acids, including CV 3611, presents a challenge due to the presence of multiple hydroxyl groups in the ascorbic acid molecule, which can lead to regioselectivity issues during alkylation reactions. Academic research has explored different strategies to achieve selective alkylation at the C-2 position.

One common approach involves the use of protected ascorbic acid intermediates. A frequently employed intermediate is 5,6-O-isopropylidene-3-methoxymethyl-AA. Alkylation of this protected form with an appropriate alkyl halide, such as 1-iodooctadecane (B1330385) for the synthesis of this compound, can be carried out in the presence of a base like potassium carbonate in a solvent mixture such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). The reaction is typically conducted at elevated temperatures, around 50 °C. Following the alkylation, the protecting groups are removed to yield the desired 2-O-alkylascorbic acid. This method has been reported for the synthesis of various 2-O-alkylascorbic acids with different alkyl chain lengths, including butyl, octyl, dodecyl, hexadecyl, and octadecyl (this compound) derivatives. nih.gov

Another strategy utilizing a protected intermediate involves the regioselective alkylation of 5,6-O-isopropylidene-L-ascorbic acid. ctdbase.orgresearchgate.net This approach aims to direct the alkylation specifically to the C-2 hydroxyl group.

Direct alkylation of L-ascorbic acid without using protecting groups has also been investigated as a more atom-economical route. However, achieving high regioselectivity at the C-2 position through direct alkylation can be difficult, often leading to mixtures of products, including 3-O-alkylated and 2-C-alkylated derivatives, depending on the reaction conditions, alkylating agent, and base used. ctdbase.orgresearchgate.netnegapedia.org Despite these challenges, some studies have explored direct alkylation methods aiming for improved regioselectivity for 3-O-alkylation, which highlights the inherent difficulty in selectively targeting the 2-O position without protective groups or specific reaction control. researchgate.net

The synthesis of 2-O-octadecylascorbic acid (CV-3611) itself has been reported through the alkylation of 3-O-benzyl-5,6-O-isopropylidene ascorbic acid with octadecyl iodide, followed by deprotection steps. Another method involves the reaction of 5,6-O-isopropylidene-3-methoxymethyl-AA with 1-iodooctadecane, as detailed in synthetic procedures for 2-O-alkyl-L-ascorbic acids. nih.gov

Exploration of Structural Modifications and Analog Development in Academic Research

Academic research has extensively explored structural modifications of ascorbic acid beyond the 2-O-alkylation to develop various analogs with altered properties. These studies are crucial for understanding the relationship between chemical structure and biological activity, although the focus here remains solely on the chemical aspects of their synthesis and modification.

One significant area of research involves varying the length of the alkyl chain at the C-2 position. The synthesis of a series of 2-O-alkylascorbic acids with straight-chain alkyl groups of different lengths (e.g., butyl, octyl, dodecyl, hexadecyl, and octadecyl) has been undertaken to study the effect of hydrophobicity on their properties. sigmaaldrich.commdpi.com

Alkylation at the C-3 hydroxyl group is another important modification. 3-O-alkylascorbic acids have been synthesized through different routes, including the alkylation of protected ascorbic acid derivatives or, in some cases, regioselective direct alkylation of ascorbic acid under specific conditions. nih.govresearchgate.netwikipedia.org Studies have also reported the synthesis of 2,3-di-O-alkylated derivatives, where both the C-2 and C-3 hydroxyl groups are functionalized. wikipedia.org

Further derivatization studies have involved the synthesis of glycosylated ascorbic acid derivatives, such as 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G). These derivatives often exhibit increased stability compared to ascorbic acid. Acylation at the C-6 position of these glycosylated derivatives has also been explored, leading to compounds like 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids.

The systematic synthesis of these various 2-O-alkyl and other ascorbic acid derivatives in academic settings provides a library of compounds used to investigate how structural changes influence chemical behavior and potential interactions. sigmaaldrich.commdpi.com

Molecular and Cellular Mechanisms of Cv 3611 Biological Activity

Active Oxygen Species (AOS) Scavenging Properties of CV-3611

CV-3611 has been identified as a strong scavenger of active oxygen species (AOS). nih.govnih.govoup.comnih.gov This property is central to its protective effects observed in various experimental models. nih.govnih.govnih.govnih.govnih.govresearchgate.netnih.gov

Research on the Inhibition of Lipid Peroxidation Pathways

Studies have demonstrated that CV-3611 potently inhibits lipid peroxidation. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes. ijpsonline.com

Research using rat brain homogenates showed that CV-3611 markedly inhibited lipid peroxidation with an IC50 value of 4.3 x 10-6 M. nih.govresearchgate.net This indicates a high potency in preventing the oxidative degradation of lipids. In isolated perfused rat hearts subjected to ischemia-reperfusion, CV-3611 was found to inhibit lipid peroxidation, which was suggested as a mechanism for its protective effects against reperfusion-induced arrhythmias. nih.gov Furthermore, studies in a rat model of puromycin (B1679871) aminonucleoside (PAN) nephrosis indicated that CV-3611, as a radical scavenger, contributed to the reduction of increased malondialdehyde levels, a marker of lipid peroxidation. nih.gov

Investigation of Direct Free Radical Quenching Mechanisms

CV-3611 acts as a free radical scavenger. nih.govresearchgate.netnih.govresearchgate.netnih.govpatsnap.comcapes.gov.br Its ability to quench free radicals directly contributes to its protective effects against oxidative damage. nih.govresearchgate.netnih.gov

In isolated perfused rat hearts, CV-3611 was described as a liposoluble free radical scavenger, and its effect in reducing reperfusion-induced arrhythmias was attributed to the elimination of oxygen-derived free radicals and the capture of lipid radicals. nih.gov Experimental studies on retinal ischemic injury in rats and glutamate-induced cytotoxicity in a cell line also evaluated the protective effects of CV-3611 as a free radical scavenger. researchgate.net These studies suggested that oxygen free radicals play an important role in the early phase of retinal ischemic injury and that CV-3611 could ameliorate glutamate-induced cytotoxicity, likely through its radical scavenging activity. researchgate.net Another study investigating acute pancreatitis in mice also highlighted CV-3611 as a free radical scavenger, suggesting that oxygen-derived free radicals play a significant role in the development of this condition and that CV-3611 has a therapeutic effect. nih.gov

Modulation of Enzyme and Protein Function by CV-3611

Beyond its direct antioxidant effects, CV-3611 has been explored for its potential to modulate the function of specific enzymes and proteins involved in various cellular processes.

Studies on Rho Guanine (B1146940) Nucleotide Dissociation Inhibitor Beta (RhoGDIβ) Inhibition

Research suggests that CV-3611 may act as an inhibitor of Rho Guanine Nucleotide Dissociation Inhibitor Beta (RhoGDIβ), also known as RhoGDI2 or LyGDI. patsnap.com RhoGDIβ is a regulator of Rho GTPases, keeping them in an inactive state by preventing GDP dissociation and membrane localization. mybiosource.comwikipedia.org

One study identified 2-O-octadecylascorbic acid (CV-3611) as a novel RhoGDIβ inhibitor that ameliorated ionizing radiation-induced abnormal spindle orientations in HeLa cells. patsnap.com The study focused on screening ascorbic acid derivatives for their ability to suppress RhoGDIβ expression. patsnap.com This inhibitory activity was found to be specific to 2-O-octadecylascorbic acid among the tested ascorbic acid derivatives, suggesting it was not solely due to simple antioxidant properties. patsnap.com These findings suggest a potential mechanism by which CV-3611 might influence cellular processes regulated by RhoGTPases, such as spindle orientation and potentially cell proliferation and invasion, as RhoGDIβ has been implicated in these processes in other contexts like hepatocellular carcinoma. patsnap.comnih.gov

Research into Interactions with Arachidonate (B1239269) Lipoxygenase Pathway Components

Studies have investigated the effects of CV-3611 on the arachidonate lipoxygenase pathway. researchgate.netnih.govnih.gov This pathway is involved in the metabolism of arachidonic acid into various signaling molecules, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are implicated in inflammation and cell injury. researchgate.netnih.govuniprot.orgmdpi.com

In a study examining reoxygenation-induced myocardial cell injury in adult canine cardiac myocytes, CV-3611 was assessed for its effects on lipoxygenase metabolism and free radical generation. researchgate.netnih.gov While CV-3611 greatly suppressed cell injury and free radical generation, it did not suppress the production of HETEs, metabolites of the lipoxygenase pathway. researchgate.netnih.gov This suggests that while CV-3611 is effective at counteracting the downstream effects of oxidative stress in this model, it may not directly inhibit the activity of lipoxygenase enzymes themselves. Another study on puromycin nephrosis in rats compared the effects of different inhibitors, including CV-3611 (a radical scavenger) and AA-861 (a 5-lipoxygenase inhibitor). nih.gov The results indicated that while a treble inhibitor targeting TXA2 synthetase, 5-lipoxygenase, and lipid peroxidation significantly reduced proteinuria, single inhibitors like CV-3611 or AA-861 alone showed only slight antiproteinuric effects. nih.gov This further supports the idea that CV-3611's primary role in this context is likely related to its radical scavenging rather than direct lipoxygenase inhibition.

Exploration of Other Enzyme Interactions

Beyond RhoGDIβ and the arachidonate lipoxygenase pathway, research has explored potential interactions of CV-3611 with other enzymes, often in the context of its antioxidant activity or broader biological effects. capes.gov.brnii.ac.jp

CV-3611's activity as an active oxygen species scavenger is intrinsically linked to enzymatic processes involved in the generation and detoxification of these species. capes.gov.brnii.ac.jp While direct inhibition or modulation of specific enzymes other than those in the arachidonate pathway or RhoGDIβ has not been extensively detailed in the provided information, its role as a scavenger implies an indirect interaction with the enzymatic systems that produce free radicals or are damaged by them, such as those involved in lipid peroxidation. nih.govnih.govcapes.gov.brnii.ac.jpresearchgate.net For instance, by scavenging radicals, CV-3611 can protect enzymes from oxidative inactivation. capes.gov.br Studies on warm ischemic lung reperfusion injury also indicated that CV-3611 might play a role in inhibiting the generation of lipid peroxidase in neutrophils, suggesting an interaction with enzymes involved in oxidative bursts in immune cells. nii.ac.jp

CV-3611 is a chemical compound that has been investigated for its biological activities, particularly in the context of cellular mechanisms and responses. Research indicates that CV-3611 is a membrane-permeable ascorbic acid derivative that functions as a free radical scavenger nih.gov. Its study has provided insights into intracellular signaling pathways and their perturbation, as well as influences on cellular stress responses and mechanistic effects on spindle orientation.

Intracellular Signaling Pathway Interactions of CV 3611 The biological activity of CV-3611 involves interactions with intracellular signaling pathways, particularly in mediating its effects on cellular stress and spindle orientation.

Influence on Cellular Stress Responses Cellular stress responses are crucial for cell survival and adaptation to various insults, including oxidative stressmdpi.comcentreforcancerbiology.org.au. Oxidative stress, resulting from an imbalance between prooxidative status and antioxidant defense, has been implicated in conditions like retinal ischemia and glaucoma pathogenesisresearchgate.net. CV-3611, as a free radical scavenger, directly addresses oxidative stressnih.gov.

Studies have shown that CV-3611 significantly attenuated glutamate-induced cytotoxicity in N18-RE-105 cells, a neural retina-neuroblastoma hybridoma cell line researchgate.net. This indicates that CV-3611 can mitigate cellular damage triggered by oxidative insults researchgate.net. The mechanism involves scavenging oxygen free radicals, which are key contributors to cellular injury during stress conditions researchgate.net.

The protective effects observed with CV-3611 in retinal ischemic injury, where it promoted the recovery of retinal function, further highlight its influence on cellular stress responses researchgate.net. This recovery is linked to the amelioration of damage caused by oxygen free radicals generated during ischemia-reperfusion researchgate.net.

Mechanistic Effects on Spindle Orientation Perturbations Spindle orientation is a critical process for maintaining proper tissue homeostasis and preventing aberrant growthpatsnap.com. Perturbations in spindle orientation can lead to deregulation of the directional organization of cell populationspatsnap.com. Research has explored the role of RhoGDIβ (Rho guanine nucleotide dissociation inhibitor β) in spindle orientation and how compounds like 2-OctadecylAA, an ascorbic acid derivative, can influence this processpatsnap.com.

N-terminal-deleted RhoGDIβ, produced by caspase-3 activation, has been shown to perturb spindle orientation in cells surviving exposure to ionizing radiation or UVC patsnap.com. This suggests that cleaved RhoGDIβ is a determinant of radiation-induced spindle misorientation patsnap.com.

While the direct mechanistic link between CV-3611 and RhoGDIβ in spindle orientation is not explicitly detailed in the provided search results, the information on 2-OctadecylAA, another ascorbic acid derivative, provides a relevant context. 2-OctadecylAA was identified as a novel RhoGDIβ inhibitor that attenuated ionizing radiation-induced abnormal spindle orientations in HeLa cells patsnap.com. This suggests a potential mechanism by which certain ascorbic acid derivatives, possibly including CV-3611 given its structural relation and biological activity profile as an antioxidant and modulator of cellular responses, could influence spindle orientation by affecting RhoGDIβ or related pathways patsnap.com.

The anticarcinogenic effects of 2-OctadecylAA are partly attributed to RhoGDIβ inhibition mechanisms that attenuate spindle orientation perturbations patsnap.com. This underscores the importance of RhoGDIβ as a potential target for addressing spindle orientation abnormalities patsnap.com. Further research would be needed to definitively establish if CV-3611 shares this specific mechanism of action on RhoGDIβ and spindle orientation.

Preclinical Mechanistic Investigations of Cv 3611 in Biological Systems

Cardiovascular System Research Models

Research into the effects of CV 3611 on the cardiovascular system has included investigations into its potential protective roles in conditions involving ischemia-reperfusion injury.

Mechanistic Role in Myocardial Ischemia-Reperfusion Injury in Rodent Models

Studies utilizing rodent models have investigated the impact of this compound in the context of ischemia-reperfusion injury. Oxygen-derived free radicals are understood to play a significant role in this type of injury. This compound, acting as a free radical scavenger, has shown protective effects in a rat model of ischemic revascularized bone grafts, a model relevant to reperfusion injury. Administration of this compound prior to reperfusion was found to prevent reperfusion damage in bone tissue and maintain osteogenetic ability. nih.gov Furthermore, 2-O-alkylascorbic acids, including CV-3611, have been evaluated for their suppressive effects on arrhythmias in rat heart ischemia-reperfusion models. clearsynth.com CV-3611 specifically demonstrated the ability to alleviate myocardial lesions induced by ischemia-reperfusion in rats at an oral dose of 1 mg/kg. clearsynth.com

Studies on Cellular Injury Attenuation in Cardiac Myocytes

While specific detailed mechanisms of cellular injury attenuation by this compound directly in cardiac myocytes are not extensively detailed in the provided information, the compound's established role as a potent inhibitor of lipid peroxidation is relevant. clearsynth.com Lipid peroxidation is a key process in cellular damage, including in cardiac myocytes, particularly under conditions of oxidative stress like ischemia-reperfusion. The ability of this compound to inhibit this process suggests a mechanism by which it could contribute to attenuating cellular injury in cardiac myocytes.

Hepatic System Research Models

Investigations into the effects of this compound on the hepatic system have primarily focused on its influence on hepatocellular carcinoma development in mouse models.

Mechanisms of Spontaneous Hepatocellular Carcinoma Development Suppression in Mouse Models

This compound has been studied for its effects on the spontaneous development of hepatocellular carcinoma (HCC) in male C3H/HeNCrj mice. In one study, animals were fed a diet containing 0.1% CV-3611 for 16 months. Hepatocellular carcinomas developed in 2 out of 39 (5%) of the experimental mice, compared to 11 out of 43 (26%) in control mice fed a basal diet. The numbers of carcinomas per mouse were 0.05 ± 0.22 in the CV-3611 group and 0.33 ± 0.61 in the control group, indicating that CV-3611 clearly suppressed the development of hepatocellular carcinomas.

The suppression of HCC development by CV-3611 is linked to its capacity as a scavenger of active oxygen species. While CV-3611 suppressed the development of carcinomas, it did not affect the incidence or number of hepatocellular adenomas. This suggests that active oxygen species may be particularly involved in the conversion of adenomas to carcinomas during spontaneous liver carcinogenesis in this mouse model.

Data from the study on spontaneous hepatocellular carcinoma development in C3H/HeNCrj mice:

| Group | Number of Mice | Incidence of HCC (%) | Number of Carcinomas per Mouse (Mean ± SD) |

| Control | 43 | 26 | 0.33 ± 0.61 |

| CV-3611 (0.1%) | 39 | 5 | 0.05 ± 0.22 |

Investigation of Active Oxygen Species Involvement in Hepatocarcinogenesis

The research indicates that the suppressive effect of CV-3611 on hepatocarcinogenesis is related to its strong scavenging capacity for active oxygen species. This highlights the involvement of active oxygen species in the process of liver tumor development, particularly in the progression from adenoma to carcinoma.

Pancreatic System Research Models

Preclinical research has also explored the effects of this compound in pancreatic system research models, particularly in the context of acute pancreatitis. Studies in rats have shown that CV-3611 can prevent pancreatic lipid peroxidation. Lipid peroxidation is a process driven by oxidative stress, which is implicated in the pathogenesis of acute pancreatitis. CV-3611 has been noted as an effective antioxidant in preclinical studies of pancreatitis. Investigations into the effects of CV-3611 on the exocrine pancreas in rats have been conducted.

Involvement in Oxidative Stress in Acute Pancreatitis Pathophysiology

Oxidative stress is implicated in the pathogenesis of acute pancreatitis. Studies in both human patients and experimental animal models with acute pancreatitis have detected elevated free radical activity and increased concentrations of lipid peroxides in plasma and tissue nih.govwjgnet.com. The precise contributions of various free radical sources, such as inflammatory cells, xanthine (B1682287) oxidase, cytochromes P450, and nitric oxide synthase, remain under investigation nih.gov. This compound, functioning as a free radical scavenger and a membrane-permeable ascorbic acid derivative, has demonstrated effectiveness in experimental models of severe acute pancreatitis nih.govnih.govwjgnet.com. In models of acute pancreatitis induced by caerulein (B1668201) or a choline-deficient, ethionine-enriched (CDE) diet in mice, treatment with this compound significantly reduced levels of serum amylase activity nih.govnih.gov. Furthermore, it led to a significant reduction in lipid peroxide levels within pancreatic tissue in the cerulein-induced model nih.gov. These findings suggest that radical reactions on biomembranes may play a key role in the pathogenesis of different types of acute pancreatitis, and this compound's scavenging activity contributes to its observed effects nih.gov.

Mechanistic Studies on Pancreatic Edema Formation

Pancreatic edema formation is a notable feature of acute pancreatitis. Experimental evidence suggests that free radicals play an important role in the genesis of this edema nih.gov. Prophylactic administration of antioxidants, including this compound, has been shown to diminish pancreatic edema formation in experimental settings nih.govresearchgate.net. In studies using a caerulein-induced mouse model of acute pancreatitis, treatment with this compound resulted in a significant reduction in pancreatic edema formation at 3.5 hours and 9 hours following caerulein injection nih.govnih.gov.

Table 1: Effect of this compound on Pancreatic Edema and Oxidative Stress Markers in Cerulein-Induced Acute Pancreatitis in Mice

| Parameter | Control Group | Pancreatitis Group | This compound Treatment Group | Significance (vs. Pancreatitis) |

| Pancreatic Edema (3.5 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Pancreatic Edema (9 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Serum Amylase (3.5 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Serum Amylase (12 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Serum Lipase (3.5 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Serum Lipase (12 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Lipid Peroxide (3.5 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Lipid Peroxide (6 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

| Lipid Peroxide (12 hr) | - | Elevated | Reduced | P < 0.05 nih.gov |

Ocular System Research Models

Research in ocular systems has explored the protective effects of this compound, particularly in the context of ischemic injury and excitotoxicity.

Research on the Role of Oxygen Free Radicals in Retinal Ischemic Injury

Oxygen free radicals are suggested to play a significant role in the early phase of retinal ischemic injury nih.govresearchgate.net. Experimental studies in rats involving transient retinal ischemia have evaluated the protective effects of this compound, a known free radical scavenger nih.govresearchgate.netpatsnap.com. Retinal function was assessed using electroretinography (ERG). Following ischemia-reperfusion, the recovery of ERG parameters, specifically the a-wave latency and the amplitudes of both a and b waves, was significantly better in the this compound-treated groups compared to control groups for up to 24 hours after reperfusion nih.govresearchgate.netpatsnap.com. These results indicate that this compound promotes the recovery of retinal function after ischemia-reperfusion injury nih.govpatsnap.com.

Table 2: Effect of this compound on ERG Recovery After Retinal Ischemia-Reperfusion in Rats

| ERG Parameter | Time After Reperfusion | Control Group | This compound Treatment Group (10 mg/kg, p.o.) | Significance (vs. Control) |

| a-wave latency | Up to 24 hours | Slower recovery | Significantly better recovery | Significant nih.govresearchgate.netpatsnap.com |

| a-wave amplitude | Up to 24 hours | Lower amplitude | Significantly better amplitude | Significant nih.govresearchgate.netpatsnap.com |

| b-wave amplitude | Up to 24 hours | Lower amplitude | Significantly better amplitude | Significant nih.govresearchgate.netpatsnap.com |

| b-wave recovery vs. a-wave recovery | Up to 6 hours | Better recovery for b-wave | Better recovery for b-wave | - nih.govpatsnap.com |

| b-wave recovery vs. a-wave recovery | After 24 hours | Relationship reversed | Relationship reversed | - nih.govpatsnap.com |

Attenuation of Glutamate-Induced Cytotoxicity in Neural Cells

Excessive glutamate (B1630785) can lead to neuronal cell death through mechanisms including oxidative stress and excitotoxicity noropsikiyatriarsivi.com. Research has investigated the ability of this compound to attenuate glutamate-induced cytotoxicity in neural cells. In studies using N18-RE-105 cells, a hybridoma derived from neural retina and neuroblastoma, this compound significantly attenuated cytotoxicity induced by 10 mM glutamate at concentrations of 3 µM and 10 µM nih.govresearchgate.netpatsnap.com. This demonstrates a protective effect of this compound against glutamate-mediated damage in this neural cell line nih.govpatsnap.com.

Oncological Model Research Beyond Primary Systems

Beyond its effects in acute injury models, this compound has also been investigated for its potential in modulating carcinogenesis, particularly in the context of bladder cancer in rodent models.

Suppression of Bladder Carcinogenesis Mechanisms in Rodent Models

Rodent models, such as rats and mice, are commonly employed to study urinary bladder carcinogenesis, often induced by chemical carcinogens like N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN) utlib.eecore.ac.uk. This compound, known for its strong scavenging activity against active oxygen species, has been examined for its effects in these models nih.govnih.gov. In a short-term assay assessing bladder carcinogenesis in rats, this compound demonstrated a suppressive effect nih.govnih.gov. The assay utilized concanavalin (B7782731) A (Con A)-dependent agglutination of isolated bladder epithelial cells as an indicator. Treatment with this compound reduced the effects of known bladder tumor promoters, specifically sodium saccharin (B28170) and DL-tryptophan, showing reductions in their promotional effects ranging from 48% to 86% and 65% to 87%, respectively nih.govnih.gov. Furthermore, this compound treatment reduced the number of aggregates of bladder epithelial cells in rats that had been treated with the carcinogen BHBN for four weeks nih.govnih.gov. These findings suggest that this compound may exert a suppressive effect on the mechanisms involved in rat bladder carcinogenesis nih.govnih.gov.

Table 3: Effect of this compound on Bladder Tumor Promoter Effects in Rats

| Tumor Promoter | This compound Concentration | Reduction in Promoter Effect | Reference |

| Sodium Saccharin | 0.002% | 48% | nih.govnih.gov |

| Sodium Saccharin | 0.006% | 86% | nih.govnih.gov |

| Sodium Saccharin | 0.02% | 86% | nih.govnih.gov |

| DL-Tryptophan | 0.002% | 65% | nih.govnih.gov |

| DL-Tryptophan | 0.006% | 87% | nih.govnih.gov |

| DL-Tryptophan | 0.02% | 87% | nih.govnih.gov |

Effects on Cell Agglutinability in Epithelial Cells in Research Settings

Research has investigated the effects of the ascorbic acid derivative, 2-O-octadecylascorbic acid (CV-3611), on the agglutinability of isolated epithelial cells, particularly in the context of short-term assays related to carcinogenesis. One study utilized concanavalin A (Con A)-dependent agglutination of isolated bladder epithelial cells from rats to examine the compound's effects. nih.gov

In this research setting, rats were initially treated with N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN), a known carcinogen, for one week. nih.gov Following this initial period, different groups of rats received various treatments, including bladder tumor promoters like sodium saccharin or DL-tryptophan, BHBN alone, or BHBN in combination with varying concentrations of CV-3611 (0.002%, 0.006%, or 0.02%) for three weeks. nih.gov

The study reported that treatment with CV-3611 resulted in a reduction in the effects of the bladder tumor promoters sodium saccharin and DL-tryptophan, showing reductions of 48-86% and 65-87%, respectively. nih.gov Crucially, CV-3611 also demonstrated an effect on the physical aggregation of epithelial cells. The compound reduced the number of aggregates of bladder epithelial cells obtained from rats that had been treated with BHBN for four weeks. nih.gov

These findings suggest that CV-3611 possesses a suppressive effect on processes related to rat bladder carcinogenesis, as indicated by the reduction in epithelial cell aggregation in the concanavalin A agglutination assay. nih.gov The Con A agglutination assay is a method used to assess changes in the cell surface that can be associated with transformed or pre-neoplastic states, where increased agglutinability is often observed. nih.govnih.gov The reduction in agglutination by CV-3611 in this model indicates a potential mechanism by which it exerts its suppressive effects. nih.gov

Detailed Research Findings:

The research specifically highlighted the ability of CV-3611 to counteract the increased agglutinability induced by carcinogenic treatment. While precise quantitative data on the number of aggregates at each concentration of CV-3611 was presented graphically in the original source nih.gov, the qualitative finding of a reduction in aggregate numbers is a key result.

| Experimental Group | Effect on Bladder Tumor Promoters (Sodium Saccharin/DL-Tryptophan) | Effect on Aggregates of Bladder Epithelial Cells (BHBN-treated rats) |

| BHBN followed by Sodium Saccharin or DL-Tryptophan | Increased effects (Promotional) | Not explicitly quantified in this context, but leads to changes assessed by Con A agglutination nih.gov |

| BHBN followed by CV-3611 (0.002%, 0.006%, or 0.02%) | Reduced effects (48-86% for saccharin, 65-87% for tryptophan) nih.gov | Reduced number of aggregates nih.gov |

Structure Activity Relationship Sar Studies of Cv 3611 and Its Analogs

Identification of Key Structural Determinants for Biological Activity

Research into 2-O-alkylascorbic acids, the class of compounds to which CV-3611 belongs, has highlighted specific structural features that are beneficial for their biological and pharmacological activities nih.govresearchgate.net. A free 3-enolic hydroxyl group on the ascorbic acid core appears to be important nih.govresearchgate.net. Additionally, the length of the alkyl chain substituted on the 2-hydroxyl group of ascorbic acid significantly influences the activity nih.govresearchgate.net. Studies have shown that longer alkyl chains contribute positively to the biological effects nih.govresearchgate.net.

CV-3611 itself, with its octadecyl (C18) chain at the 2-O position, has been identified as one of the most potent compounds within this series in inhibiting lipid peroxidation nih.govresearchgate.net. Its IC50 value for inhibiting lipid peroxidation in rat brain homogenates was reported as 4.3 x 10-6 M nih.govresearchgate.net. This demonstrates that the specific long alkyl chain in CV-3611 is a key structural determinant for its potent antioxidant activity in this model nih.govresearchgate.net.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies in CV 3611 Research

Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied in the study of antioxidants, including derivatives related to ascorbic acid, to build predictive models correlating molecular descriptors with biological activity researchgate.net. While direct QSAR studies specifically and solely focused on a large series of CV-3611 analogs are not extensively detailed in the provided search results, the application of QSAR to similar antioxidant compounds provides context for how such methods would be applied to CV-3611 research researchgate.netresearchgate.net.

QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and topological properties) for a set of compounds and then using statistical methods, such as multiple linear regression (MLR) or neural networks, to build models that relate these descriptors to a measured biological activity researchgate.net. These models can help to:

Identify the most important structural features influencing activity.

Predict the activity of new, untested compounds.

Guide the design of novel analogs with potentially improved activity researchgate.net.

Research on other antioxidant families, such as flavonoids and coumarin (B35378) derivatives, has successfully employed QSAR techniques to correlate antioxidant capacity with structural features researchgate.net. For instance, QSAR models have been developed using descriptors derived from 2D and 3D representations of molecules to predict radical scavenging activities researchgate.net. The calculation of molecular descriptors using software like DRAGON has been mentioned in the context of QSAR studies on antioxidants, indicating the typical tools used in this field researchgate.net.

Although specific QSAR models solely for CV-3611 and a comprehensive series of its analogs were not the primary focus of the provided results, the principles and techniques of QSAR, as applied to related antioxidant compounds, are relevant to understanding how the relationship between the structure of CV-3611 and its activity can be quantitatively analyzed and predicted researchgate.netresearchgate.net. The identification of key structural determinants through SAR (Section 5.1) lays the groundwork for selecting appropriate descriptors for QSAR modeling of CV-3611 and its analogs.

Advanced Research Methodologies Applied to Cv 3611 Studies

In Vitro Assays for Reactive Oxygen Species Scavenging Activity

In vitro assays are widely used to evaluate the ability of a compound to neutralize reactive oxygen species (ROS). These assays typically involve incubating the compound with various free radicals or pro-oxidants and measuring the reduction in radical activity. CV 3611 has been investigated for its potential as a free radical scavenger. One study evaluated the protective effects of CV-3611, described as a free radical scavenger, on retinal ischemic injury in rats and on glutamate-induced cytotoxicity in a cell line. researchgate.net The study utilized in vitro methods to quantify glutamate-induced cytotoxicity in N18-RE-105 cells, a neural retina-neuroblastoma hybridoma, by measuring lactate (B86563) dehydrogenase. researchgate.net At concentrations of 3 and 10 microM, CV-3611 significantly attenuated the cytotoxicity induced by glutamate (B1630785) in these cells. researchgate.net

Other in vitro antioxidant assays commonly employed include those measuring the scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, as well as the ability to scavenge various reactive oxygen species like superoxide (B77818) anion (O₂•⁻), peroxyl radical (ROO•), hypochlorous acid/hypochlorite (HOCl/OCl⁻), and hydrogen peroxide (H₂O₂). ijbcp.com These methods provide insights into a compound's direct antioxidant potential.

Biochemical Assays for Enzyme Activity Modulation

Biochemical assays are crucial for determining how a compound interacts with specific enzymes, either inhibiting or activating their activity. These assays often involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. Research on this compound has included evaluating its impact on enzyme activity. While specific details on which enzymes are modulated by this compound are not extensively detailed in the provided search results, the broader application of biochemical assays in research on enzyme activity modulation is well-established. For instance, studies investigating the effects of various compounds on metabolic pathways often involve quantifying the activity of key enzymes within those pathways. mdpi.comembopress.org Enzyme activity can be determined spectrophotometrically by monitoring the conversion of substrates to products or by other suitable detection methods. mdpi.com Research methodologies in this area also include the study of enzyme kinetics to understand the nature of the interaction between the compound and the enzyme. embopress.org

Electrophysiological Techniques in Organ Models (e.g., Electroretinogram)

Electrophysiological techniques are used to measure the electrical activity of cells or tissues, providing insights into their functional status. In the context of organ models, these techniques can assess the impact of a compound on the electrical signaling within the organ. The electroretinogram (ERG) is an example of an electrophysiological technique used to evaluate retinal function. researchgate.net In studies involving retinal ischemia in rats, the ERG was measured to assess the recovery of retinal function after injury and treatment with CV-3611. researchgate.net The recovery of the a-wave latency and the amplitudes of the a and b waves in the CV-3611-treated group were significantly better than in the control group up to 24 hours after reperfusion. researchgate.net Other electrophysiological methods, such as patch clamp recording, are used to study ion channel activity and membrane potential in isolated cells or tissue slices, providing detailed information about the electrical properties of cells. nih.govresearchgate.net

Molecular Profiling and Pathway Analysis in Response to this compound

Molecular profiling techniques, such as transcriptomics and proteomics, are used to assess changes in gene and protein expression in response to a compound. Pathway analysis is then employed to identify the biological pathways that are affected. While specific molecular profiling studies on this compound are not detailed in the provided search results, the general application of these methodologies in research is well-documented. Transcriptome profiling using techniques like RNA-Seq can reveal differentially expressed genes and provide insights into the molecular mechanisms underlying a compound's effects. nih.govmdpi.com Bioinformatics tools are used for gene ontology (GO) enrichment and KEGG pathway analysis to classify the functions and pathways associated with these changes. nih.govmdpi.comresearchgate.net Integrated multi-omics approaches, combining data from genomics, transcriptomics, and proteomics, can provide a more comprehensive understanding of the molecular landscape and identify key regulatory pathways and potential therapeutic targets. mdpi.comresearchgate.net

Emerging Research Directions and Future Hypotheses for Cv 3611

Unexplored Mechanistic Pathways and Novel Molecular Targets

While CV 3611 has been shown to inhibit RhoGDIβ and act as a free radical scavenger, the full spectrum of its molecular interactions and affected pathways remains to be explored. Future research could delve into identifying additional, as yet unknown, molecular targets beyond RhoGDIβ. This could involve unbiased proteomic screens or activity-based protein profiling to identify other proteins that interact with or are modulated by this compound.

Furthermore, the interplay between its antioxidant activity and RhoGDIβ inhibition warrants deeper investigation. Future studies could explore whether these two mechanisms are independent or if they are linked in specific signaling cascades. For instance, does the free radical scavenging activity influence the efficacy or specificity of RhoGDIβ inhibition, or vice versa? Research could also focus on identifying downstream signaling pathways affected by the combined or individual actions of this compound, potentially uncovering novel roles in cellular processes beyond those currently understood. Hypothetical studies could use techniques like phosphoproteomics or kinome screening to identify kinases or signaling nodes affected by this compound treatment.

Potential for this compound as a Mechanistic Research Probe

Given its demonstrated effects on biological processes such as ameliorating ionizing radiation-induced abnormal spindle orientations and its potential in preventing aberrant tissue repair, this compound holds promise as a valuable mechanistic research probe. Future studies could leverage this compound to dissect the intricate molecular mechanisms underlying these phenomena. By applying this compound in various experimental models of cell division, tissue organization, and repair, researchers could gain deeper insights into the roles of RhoGDIβ, oxidative stress, and their downstream effectors in these complex biological contexts.

For example, this compound could be used to probe the specific involvement of RhoGDIβ in regulating microtubule dynamics and spindle formation during cell division. Similarly, in models of tissue injury and repair, this compound could help elucidate how modulating oxidative stress or RhoGDIβ activity influences processes like cell migration, proliferation, and differentiation, which are critical for effective tissue regeneration. Its use as a probe could involve time-course studies and dose-response experiments to understand the temporal and quantitative aspects of its mechanistic influence.

Development of Advanced Analogues for Deeper Mechanistic Dissection

The current understanding of this compound is based on the activity of the 2-O-octadecylascorbic acid structure. Future research could focus on the rational design and synthesis of advanced analogues of this compound to dissect the specific contributions of its different structural components to its observed activities. Modifications could be made to the ascorbic acid moiety, the octadecyl chain, or the linkage between them.

Synthesizing analogues with variations in chain length or saturation of the lipid tail could reveal how lipophilicity and membrane interactions influence its cellular uptake, localization, and interaction with targets like RhoGDIβ, which is associated with membranes.. Similarly, modifications to the ascorbic acid part could help determine the structural requirements for its antioxidant activity versus its RhoGDIβ inhibitory effect. Studying these analogues would provide crucial structure-activity relationship data, potentially leading to the development of more selective probes for specific pathways or compounds with enhanced potency for particular applications. This could involve synthesizing a library of analogues and screening them for their effects on RhoGDIβ activity, antioxidant capacity, and relevant cellular phenotypes.

Integration of this compound Research with Systems Biology Approaches

To gain a comprehensive understanding of how this compound impacts biological systems, integrating research with systems biology approaches is a promising future direction. Given that this compound acts as both an antioxidant and a RhoGDIβ inhibitor, its effects are likely to be pleiotropic, influencing multiple interconnected pathways and cellular functions.

Future studies could employ high-throughput "omics" technologies such as transcriptomics, proteomics, and metabolomics to profile the global molecular changes induced by this compound treatment in relevant cell types or tissues. This would provide a holistic view of the biological networks affected.. Computational modeling could then be used to integrate these diverse datasets, build predictive models of this compound's effects, and identify key nodes or pathways that are most sensitive to its modulation.. Systems biology approaches could also help to identify potential off-target effects or unintended consequences of this compound activity, guiding the development of safer and more effective analogues. This integrated approach would move beyond studying individual targets or pathways to understanding the system-wide impact of this compound.

Q & A

Basic Research Questions

Q. How to conduct a comprehensive literature review for CV 3611-related studies?

- Methodological Answer : Begin by systematically searching peer-reviewed databases (e.g., PubMed, Scopus) using Boolean operators to combine keywords like "this compound synthesis," "structural properties," and "mechanistic studies." Prioritize primary sources and use citation tracking to identify foundational papers. Critically evaluate sources for reproducibility and methodological rigor, noting gaps in existing knowledge (e.g., unexplored reaction pathways or unvalidated computational models) . Organize findings thematically using tools like Zotero or EndNote, and document inclusion/exclusion criteria to ensure transparency .

Q. What are the key considerations in designing an initial experimental protocol for this compound synthesis?

- Methodological Answer : Define clear objectives (e.g., optimizing yield, characterizing intermediates) and select variables (e.g., temperature, catalysts) based on precedents from analogous compounds. Incorporate control experiments (e.g., blank reactions, negative/positive controls) to isolate confounding factors. Use factorial design or response surface methodology (RSM) to explore variable interactions efficiently. Document safety protocols for handling reactive intermediates, referencing guidelines from institutional chemical hygiene plans .

Q. How to formulate a testable hypothesis when investigating this compound’s properties?

- Methodological Answer : Ground hypotheses in existing theoretical frameworks (e.g., molecular orbital theory for reactivity predictions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope. For example: "this compound exhibits pH-dependent solubility due to protonation of its tertiary amine group." Validate feasibility through pilot experiments or computational simulations (e.g., DFT calculations) .

Q. What methodologies are recommended for preliminary data collection on this compound?

- Methodological Answer : Employ triangulation: combine spectroscopic characterization (e.g., NMR, FTIR), chromatographic analysis (HPLC), and thermal stability assays (TGA/DSC) to cross-validate results. For quantitative studies, ensure sample size calculations align with statistical power requirements (e.g., α=0.05, β=0.2). Use standardized data templates to minimize transcription errors .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets) for alignment with experimental conditions. Perform sensitivity analyses to identify critical variables. Validate in silico findings with kinetic studies (e.g., stopped-flow spectroscopy) or isotopic labeling. Publish negative results to contribute to mechanistic debates .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-lab variability. For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify latent biomarkers. Address censored data (e.g., non-detects) with Tobit regression .

Q. How to ensure reproducibility in this compound characterization experiments across different laboratory settings?

- Methodological Answer : Standardize protocols using ISO/IEC 17025 guidelines. Share raw data (spectra, chromatograms) via repositories like Zenodo. Conduct round-robin trials with independent labs, using blinded samples to reduce bias. Report detailed metadata (e.g., instrument calibration logs, batch numbers of reagents) .

Q. What strategies validate the mechanism of action proposed for this compound in multi-omics studies?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Confirm causality via knock-down/knock-out models (e.g., CRISPR-Cas9). Use isotopic tracing (13C-glucose) to map metabolic flux changes. Publish computational workflows (e.g., GitHub repositories) for peer validation .

Methodological Frameworks and Tools

- Ethical Compliance : Align experimental designs with institutional review boards (IRBs) and OECD guidelines for chemical safety. Use anonymized data codes for human cell line studies .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .

- Interdisciplinary Collaboration : Leverage tools like ResearchGate or ORCID to identify collaborators with complementary expertise (e.g., computational chemists, toxicologists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.